4-Nitroisothiazole
Overview
Description
Synthesis Analysis
The synthesis of 4-Nitroisothiazole and its derivatives often involves complex chemical reactions. For example, an alternative synthesis method for 3-methyl-4-nitroisothiazole has been described, showcasing the production of new compounds during the synthesis process. This method also resulted in the unexpected production of 3,3'-dimethyl-4,4'-dinitro-5,5'-bisisothiazole as a side-product (Regiec & Wojciechowski, 2019).
Molecular Structure Analysis
The molecular structure of 4-Nitroisothiazole has been extensively studied through both experimental and theoretical approaches. Spectroscopic methods, including infrared and Raman spectroscopy, have provided insights into the vibrational spectra of the compound. Additionally, the stability of 4-Nitroisothiazole molecules has been evaluated using natural bond orbital (NBO) analysis, revealing details about hyperconjugative interactions and potential sites for electron acceptance or detachment (Regiec & Wojciechowski, 2019).
Chemical Reactions and Properties
Reactions involving 4-Nitroisothiazole and its derivatives can lead to the formation of a wide range of products depending on the nature of the reactants and conditions. For instance, polynitro aromatic compounds have been used to develop new synthetic approaches to biologically active molecules, showcasing the multi-centered reactivity pattern of 4,6-dinitro-1,2-benzisothiazoles and related compounds (Gakh et al., 2006).
Physical Properties Analysis
The physical properties of 4-Nitroisothiazole, such as molar enthalpy of vaporization, have been estimated, providing valuable data for its handling and application in various fields. The molar enthalpy of vaporization (ΔHvap) of 3-methyl-4-nitroisothiazole was found to be 52.2 kJ/mol, indicating its thermal behavior and stability under different conditions (Regiec & Wojciechowski, 2019).
Chemical Properties Analysis
The chemical properties of 4-Nitroisothiazole, including its reactivity and interaction with various nucleophiles, have been explored through studies on its electrochemical reduction and reactions with different nucleophiles. Such studies have shed light on the aromatic nucleophilic substitution patterns and the potential for synthesizing a range of biologically active derivatives based on 4-Nitroisothiazole's core structure (Tallec et al., 2000).
Scientific Research Applications
Complex Preparation in Chemistry : It is used in preparing and characterizing complexes, such as CoM(NCS)4 complexes, due to its specific properties (Singh, Pathak, & Khan, 1976).
Intermediate in Synthesis : 3-methyl-4-nitroisothiazole, a derivative, is a valuable compound with high reduction potential and electron affinity, useful in synthesizing 5-amino-3-methylisothiazole (Regiec & Wojciechowski, 2019).
Pharmaceutical Chemistry : It's used in the synthesis of 4-aryl-NH-1,2,3-triazoles, valuable in organic and pharmaceutical chemistry (Wu et al., 2015).
Antimicrobial Activities : Derivatives of 4-Nitroisothiazole show antimicrobial activities against a range of microorganisms, including Staphylococcus aureus and Escherichia coli (Upmanyu et al., 2011).
Corrosion Inhibition : Heterocyclic diazoles like 4-nitropyrazole are known for their inhibitive properties in acidic iron corrosion (Babić-Samardžija et al., 2005).
Antifungal Agents : Certain 4-Nitroisothiazole derivatives have significant antifungal activity, making them potential antifungal agents (Albert, O'Brien, & Robins, 1980).
Anti-Tumor Activities : Nitro derivatives, including those of 4-Nitroisothiazole, have shown promise in anti-tumor activities on cancer cells (Safari, Bayat, Nasri, & Karami, 2020).
Toxicity Studies : The LD50 for derivatives of 4-Nitroisothiazole indicates they are generally low-toxic or non-toxic substances (Shcherbak, Kaplaushenko, & Belenichev, 2014).
Safety And Hazards
properties
IUPAC Name |
4-nitro-1,2-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N2O2S/c6-5(7)3-1-4-8-2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXPAYVHLSTHQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NS1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70239264 | |
Record name | Isothiazole, 4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70239264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitroisothiazole | |
CAS RN |
931-07-7 | |
Record name | 4-Nitroisothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=931-07-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isothiazole, 4-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931077 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isothiazole, 4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70239264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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